![molecular formula C15H25NO4 B1524490 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 1334148-47-8](/img/structure/B1524490.png)
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid
Overview
Description
“9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound with the CAS number 1334148-47-8 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of this compound is C15H25NO4 . The molecular weight is 283.37 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC and more can be found in the documentation regarding this compound .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point and storage conditions of this compound are not specified in the search results . For accurate results, it is recommended to refer to the product’s safety data sheet or contact the supplier directly.Scientific Research Applications
Synthesis of Peptidomimetics
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid has been utilized in the efficient synthesis of peptidomimetics. Mandal et al. (2005) describe an effective method for synthesizing azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics useful in peptide-based drug discovery (Mandal et al., 2005).
Peptide Synthesis
Benoiton et al. (2009) have demonstrated the use of this compound in mixed anhydride generation for couplings in peptide synthesis. This method shows that mixed anhydrides prepared using this compound are more stable than anhydrides obtained using other chloroformates, making it a superior reagent for peptide bond formation (Benoiton et al., 2009).
Synthesis of Amino Acid Derivatives
Ahmad et al. (1992) have synthesized both racemic (E)- and (Z)-2,3-methano-m-tyrosines, which are derived from a compound closely related to this compound. Their research contributes to understanding the synthesis of complex amino acid derivatives (Ahmad et al., 1992).
Development of Chiral Ligands
Breuning et al. (2009) explored the development of chiral ligands using derivatives of this compound. They synthesized enantiomerically pure bi- and tricyclic 9-oxabispidines, which have been used in the enantioselective oxidation of secondary alcohols (Breuning et al., 2009).
properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-12-9-5-4-6-10(12)8-11(7-9)13(17)18/h9-12H,4-8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDCHKAYXVYYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCCC1CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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